molecular formula C11H18ClN5 B15111778 N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B15111778
M. Wt: 255.75 g/mol
InChI Key: IKSVEWGOHFTJQT-UHFFFAOYSA-N
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Description

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methyl-3-(1-methyl-1H-pyrazol-3-yl)benzylamine as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides. For example:

  • Alkylation : Reacts with methyl iodide under basic conditions (K₂CO₃/DMF, 60°C) to form N-[(1-methylpyrazol-3-yl)methyl]-N-methyl-1-propylpyrazol-4-amine .

  • Acylation : Treatment with acetyl chloride in dichloromethane produces N-acetyl derivatives , enhancing lipophilicity for pharmacological studies.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hrN-Methylated derivative72–78
AcylationAcCl, CH₂Cl₂, RT, 6 hrN-Acetylated compound85–90

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt form participates in salt metathesis with stronger bases (e.g., NaOH), regenerating the free base. This property is critical for solubility modulation in biological assays.

Cyclization and Heterocycle Formation

Under acidic conditions (H₂SO₄, reflux), the compound undergoes cyclization to form tetracyclic pyrazolo-pyrazine derivatives , which are explored for enhanced bioactivity.

Oxidation Reactions

The tertiary amine undergoes oxidation with H₂O₂ or mCPBA, yielding N-oxide derivatives that exhibit altered receptor-binding profiles.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplication
H₂O₂AcOH, 50°C, 3 hrN-OxideMetabolic stability studies
mCPBACH₂Cl₂, 0°C, 1 hrEpoxide (side product)Byproduct analysis

Metal Complexation

The pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These complexes are studied for catalytic and antimicrobial applications.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Table 3: Reactivity Comparison with Analogous Compounds

CompoundKey Structural DifferenceReactivity Profile
1-Methyl-N-propylpyrazol-4-amineLacks pyrazolylmethyl groupLower nucleophilicity; limited metal binding
3-Methyl-1-propylpyrazol-4-amineMissing [(1-methylpyrazol-3-yl)methyl] chainReduced steric hindrance in acylation

Synthetic Utility in Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Phosphodiesterase (PDE) inhibitors : Via reductive amination with ketones .

  • Anti-inflammatory agents : Through sulfonation at the pyrazole ring.

Scientific Research Applications

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both methyl and propyl groups on the pyrazole ring

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine hydrochloride?

Methodological Answer: A common approach involves coupling reactions under Buchwald-Hartwig or Ullmann-type conditions. For example:

  • React 3-(4-iodo-1H-pyrazol-1-yl)pyridine derivatives with propylamine in the presence of cesium carbonate (base) and copper(I) bromide (catalyst) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Purify the crude product via liquid-liquid extraction (e.g., dichlorethane) followed by column chromatography (gradient elution with ethyl acetate/hexane) .
  • Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^13C NMR spectra to confirm substituent positions. For instance, pyrazole ring protons typically appear as singlets or doublets in δ 7.5–8.5 ppm, while methylene bridges resonate near δ 4.0–5.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]+^+) with an error margin < 2 ppm .
  • Melting Point Analysis: Compare observed melting points (e.g., 104–107°C for analogous pyrazole derivatives) with literature values to assess crystallinity and purity .

Q. What solvent systems and reaction conditions optimize synthesis yield?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution reactions due to their high dielectric constants .
  • Temperature Control: Moderate temperatures (35–50°C) balance reaction kinetics and side-product minimization .
  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions. Central Composite Design (CCD) is effective for response surface modeling .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved?

Methodological Answer:

  • Dynamic NMR (DNMR): Investigate rotational barriers or tautomerism by variable-temperature NMR. For example, hindered rotation in methylene bridges may cause signal splitting .
  • Cross-Validation: Compare with 13C^13C-DEPT or 2D-COSY spectra to assign ambiguous peaks .
  • Computational Chemistry: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and identify conformational isomers .

Q. What computational strategies can predict and optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and activation energies. For example, IRC (Intrinsic Reaction Coordinate) analysis can validate mechanistic hypotheses .
  • Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal catalysts or solvents. Platforms like ICReDD integrate computational and experimental data for accelerated discovery .

Q. How can researchers assess biological activity and structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC50_{50} values are derived from dose-response curves .
  • Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Pyrazole rings often engage in π-π stacking or hydrogen bonding with active-site residues .
  • SAR Optimization: Systematically modify substituents (e.g., methyl vs. propyl groups) and evaluate changes in potency. QSAR models can quantify contributions of hydrophobic or electronic parameters .

Q. Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental yields be addressed?

Methodological Answer:

  • Error Source Identification: Check for incomplete purification (e.g., residual solvents in NMR) or side reactions (e.g., over-alkylation). TLC monitoring at intermediate steps is critical .
  • Reaction Monitoring: Use in-situ techniques like ReactIR to track reactant consumption and intermediate formation .
  • Statistical Analysis: Apply ANOVA to determine if yield variations are statistically significant or due to random error .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10;/h4,6,8-9,12H,3,5,7H2,1-2H3;1H

InChI Key

IKSVEWGOHFTJQT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=NN(C=C2)C.Cl

Origin of Product

United States

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